1,1-Dichloro-2-(1,3-dichloropropan-2-yloxy)propane 1,1-Dichloro-2-(1,3-dichloropropan-2-yloxy)propane
Brand Name: Vulcanchem
CAS No.: 63283-80-7
VCID: VC18427729
InChI: InChI=1S/C6H10Cl4O/c1-4(6(9)10)11-5(2-7)3-8/h4-6H,2-3H2,1H3
SMILES:
Molecular Formula: C6H10Cl4O
Molecular Weight: 239.9 g/mol

1,1-Dichloro-2-(1,3-dichloropropan-2-yloxy)propane

CAS No.: 63283-80-7

Cat. No.: VC18427729

Molecular Formula: C6H10Cl4O

Molecular Weight: 239.9 g/mol

* For research use only. Not for human or veterinary use.

1,1-Dichloro-2-(1,3-dichloropropan-2-yloxy)propane - 63283-80-7

Specification

CAS No. 63283-80-7
Molecular Formula C6H10Cl4O
Molecular Weight 239.9 g/mol
IUPAC Name 1,1-dichloro-2-(1,3-dichloropropan-2-yloxy)propane
Standard InChI InChI=1S/C6H10Cl4O/c1-4(6(9)10)11-5(2-7)3-8/h4-6H,2-3H2,1H3
Standard InChI Key SIUCYXXPYSWLMD-UHFFFAOYSA-N
Canonical SMILES CC(C(Cl)Cl)OC(CCl)CCl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Structural Features

1,1-Dichloro-2-(1,3-dichloropropan-2-yloxy)propane features a propane backbone substituted with chlorine atoms at the 1- and 1'-positions, while an ether linkage bridges the central carbon to a 1,3-dichloropropan-2-yl group. This arrangement confers significant steric and electronic effects, influencing its reactivity and stability . The compound’s IUPAC name reflects its branched structure, with the dichloropropane moiety attached via an oxygen atom.

Physicochemical Properties

Thermodynamic and Physical Parameters

The compound exhibits the following key properties :

PropertyValue (Estimate)Conditions
Boiling Point242.21°CAt atmospheric pressure
Density1.1654 g/cm³20°C
Refractive Index1.450520°C
Water Solubility1.697 g/L20°C
Flash Point185°F (84.4°C)Closed cup

These values indicate a high-density, moderately volatile liquid with limited aqueous solubility, consistent with its hydrophobic chlorinated structure.

Solubility and Partitioning Behavior

The compound’s solubility in organic solvents like dichloromethane, ethyl acetate, and toluene is expected to be high due to its nonpolar chlorine substituents. Its octanol-water partition coefficient (logPow\log P_{\text{ow}}) remains unmeasured but can be extrapolated to exceed 3.0 based on analogous polychlorinated compounds, suggesting significant bioaccumulation potential .

Synthesis and Industrial Production

Industrial Manufacturing Considerations

Industrial production would likely optimize the above methods for scale, employing continuous-flow reactors to enhance efficiency and reduce byproduct formation. Challenges include managing exothermic reactions and minimizing the release of volatile chlorinated intermediates.

Reactivity and Chemical Behavior

Oxidative Instability

A critical safety concern is the compound’s propensity to autoxidize in air, forming unstable peroxides that may detonate spontaneously . This reactivity parallels that of other ethers with α-hydrogen atoms, necessitating storage under inert atmospheres and periodic peroxide testing.

Nucleophilic Substitution Reactions

The electron-withdrawing chlorine atoms activate the molecule toward nucleophilic attack. For instance, the chlorine atoms on the propane backbone may undergo displacement with amines or alkoxide ions, enabling the synthesis of more complex derivatives.

Applications and Functional Utility

Role in Organic Synthesis

As a polychlorinated ether, this compound serves as a versatile intermediate in constructing larger molecules. Its dichloro groups act as leaving groups in elimination or substitution reactions, while the ether linkage provides structural rigidity. Potential applications include:

  • Agrochemical Intermediates: Building blocks for herbicides or insecticides.

  • Pharmaceutical Precursors: Modifying drug candidates’ lipophilicity or bioavailability.

Research Frontiers and Unresolved Questions

Priority Research Areas

  • Synthetic Methodologies: Developing catalytic, asymmetric routes to access enantiomerically pure forms.

  • Environmental Fate Studies: Quantifying biodegradation rates and identifying metabolite toxicity.

  • Advanced Applications: Exploring use in polymer chemistry or metal-organic frameworks.

Regulatory Considerations

Current regulations under the EPA’s Toxic Substances Control Act (TSCA) likely mandate strict handling protocols, though explicit listings are absent from available databases .

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